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Compound of Interest

Compound Name: Tetrarhodium dodecacarbony!

Cat. No.: B033637

Structural Overview

The most fundamental difference between Rh4(CO)12 and Ira(CO)12 lies in the arrangement of
their carbonyl (CO) ligands around the central metal tetrahedron. Experimental evidence and
DFT calculations confirm that Rha(CO)12 adopts a structure with Csv symmetry, characterized
by three bridging CO ligands. In contrast, Ira(CO)12 possesses a higher symmetry T_d
structure, with all twelve CO ligands being terminal.[1] This structural variance has significant
implications for their chemical and physical properties.

The two primary low-lying structures for these M4(CO)12 molecules are the all-terminal T_d
symmetry structure and the triply-bridged Csv symmetry structure.[2] While DFT calculations
are in agreement with the experimental Csv ground state for Rha(CO)12, accurately predicting
the ground state of Ira(CO)12 has proven to be a significant challenge for many DFT functionals,
with some incorrectly predicting the Csv structure to be lower in energy.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 3/3 Tech Support


https://www.benchchem.com/product/b033637?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Tetrairidium_dodecacarbonyl
https://www.researchgate.net/publication/276373834_The_Energy_Difference_between_the_Triply-Bridged_and_All-Terminal_Structures_of_Co_4_CO_12_Rh_4_CO_12_and_Ir_4_CO_12_A_Difficult_Test_for_Conventional_Density_Functional_Methods
https://www.benchchem.com/product/b033637#dft-studies-comparing-rh4-co-12-and-ir4-co-12-structures
https://www.benchchem.com/product/b033637#dft-studies-comparing-rh4-co-12-and-ir4-co-12-structures
https://www.benchchem.com/product/b033637#dft-studies-comparing-rh4-co-12-and-ir4-co-12-structures
https://www.benchchem.com/product/b033637#dft-studies-comparing-rh4-co-12-and-ir4-co-12-structures
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b033637?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

